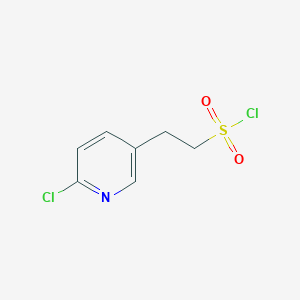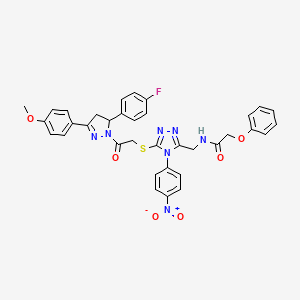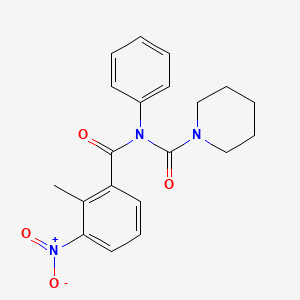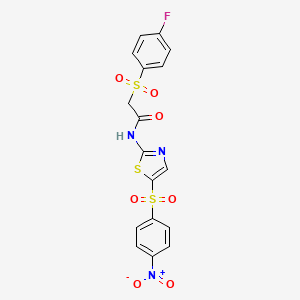
2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride” is a chemical compound with the CAS Number: 2356814-10-1. It has a molecular weight of 240.11 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7Cl2NO2S/c8-7-2-1-6 (5-10-7)3-4-13 (9,11)12/h1-2,5H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Synthesis and Thermolysis
Research has explored the synthesis and thermolytic behavior of sulfonyl chloride derivatives, highlighting their reactivity and potential in synthesizing complex organic compounds. For example, studies on 2-(phenylthio)ethanesulfonyl chloride have shed light on desulfonylation reactions and internal displacement mechanisms, which could be analogous to reactions involving "2-(6-Chloropyridin-3-yl)ethanesulfonyl chloride" (J. King & K. Khemani, 1985).
Functionalized Metallo-1,2-enedithiolates
Functionalized 2-pyridyl-substituted metallo-1,2-enedithiolates have been synthesized, characterized, and their photophysical properties investigated. Such studies indicate the versatility of pyridyl groups in coordinating with metals to form complexes with unique electronic and photophysical properties, suggesting potential applications of "this compound" in developing novel metal-organic frameworks or catalytic sites (K. A. V. Houten et al., 1998).
Microbial Studies of Pyridine Derivatives
New pyridine derivatives have been synthesized and assessed for their antibacterial and antifungal activities. The structural versatility of pyridine-based compounds, such as "this compound," offers a platform for designing bioactive molecules with potential pharmaceutical applications (N. Patel & S. N. Agravat, 2007).
Hybrid Organic-Inorganic Chlorozincate
The study of hybrid organic-inorganic chlorozincate involving imidazo[1,5-a]pyridinium cation formation through oxidative condensation-cyclization processes underscores the chemical flexibility of pyridine derivatives in forming complex structures. Such compounds have been characterized for their crystal packing and photophysical properties, hinting at the potential of "this compound" in materials science and optoelectronics (E. A. Buvaylo et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-(6-chloropyridin-3-yl)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c8-7-2-1-6(5-10-7)3-4-13(9,11)12/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJJFJNAUWZCNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCS(=O)(=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B2924432.png)

![2-cyclopentyl-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2924434.png)


![1-(3-chloro-4-methoxyphenyl)-4-(2-fluorobenzyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2924439.png)

methanone](/img/structure/B2924446.png)


![6-Cyclopropyl-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B2924452.png)
![4-chloro-N-[(4-methoxyphenyl)methyl]-N-methylbenzene-1-sulfonamide](/img/structure/B2924453.png)

![3-(2-chloro-6-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2924455.png)